![molecular formula C20H13N3O4S B2676437 N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide CAS No. 313550-08-2](/img/structure/B2676437.png)
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide” is a synthetic compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of a similar compound, “(2E)-N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide”, is C16H11N3O3S . It has an average mass of 325.342 Da and a monoisotopic mass of 325.052124 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2E)-N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide”, include a density of 1.5±0.1 g/cm3, a molar refractivity of 92.2±0.3 cm3, and a molar volume of 220.0±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Benzothiazole-based compounds, including N-(6-nitrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide, have demonstrated potent antimicrobial activities. Researchers have evaluated their effectiveness against bacterial and fungal strains. These compounds could serve as potential agents in combating infections .
Anticancer Activity
Studies have investigated the in vitro anticancer properties of N-(6-nitrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide. These investigations involved testing the compound against various human cancer cell lines, such as A549, K562, and MDA-MB-231. The results from MTT assays indicated promising activity, making this compound a candidate for further exploration in cancer therapy .
Tuberculosis Treatment
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. N-(6-nitrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. These compounds show potential as anti-TB agents, and their structure-activity relationships have been explored .
COX-1 Inhibition
Some benzothiazole derivatives, including N-(6-nitrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide, exhibit weak COX-1 inhibitory activity. While not as potent as standard reference drugs, these compounds may have implications in inflammation and pain management .
Natural Product-Inspired Bioactive Glycohybrids
Researchers have explored the development of new methods for natural product-inspired bioactive glycohybrids. N-(6-nitrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide falls within this category, and its heterocyclic structure makes it an interesting candidate for further investigation .
Protein-Ligand Interaction Studies
Molecular docking studies have been conducted to understand the interaction between N-(6-nitrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide and its target proteins. These computational analyses provide insights into the compound’s binding affinity and potential mechanisms of action .
Wirkmechanismus
The mechanism of action of similar compounds involves the formation of a fluorescent complex between the probe and the target biomolecule. When the compound binds to the target molecule, it undergoes a conformational change that results in the emission of a fluorescent signal. This signal can be detected using fluorescence microscopy, allowing researchers to visualize the location and concentration of the target molecule in living cells.
Eigenschaften
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-19(13-5-4-8-16(11-13)27-15-6-2-1-3-7-15)22-20-21-17-10-9-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSPQQODZVBOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.